3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Description
Chemical Classification and Structural Features
This compound belongs to the heterocyclic aromatic chemical compounds of the azole family, specifically incorporating both oxadiazole and pyrazole ring systems. The compound exhibits the molecular formula characteristic of pyrazole-oxadiazole conjugates, where two distinct heterocyclic scaffolds are closely attached without any spacer group between them. This structural arrangement creates a unique molecular architecture that combines the electronic properties of both ring systems.
The 1,2,4-oxadiazole component of the molecule features the characteristic five-membered ring containing one oxygen and two nitrogen atoms positioned at the 1, 2, and 4 positions respectively. This isomer is among the most stable and synthetically accessible of the four possible oxadiazole configurations, with 1,2,3-oxadiazole being notably unstable and prone to ring-opening to form diazoketone tautomers. The oxadiazole ring system demonstrates bioisosteric equivalence with ester and amide moieties, making it particularly valuable in drug design where metabolic stability is a concern.
The pyrazole moiety contributes a five-membered ring containing two nitrogen atoms at positions 1 and 2, with the 3-phenyl substitution providing additional aromatic character to the overall molecular structure. The combination of these two heterocycles creates a conjugated system that enhances the electronic properties and potential biological interactions of the compound. The 4-methoxyphenyl substituent at the 3-position of the oxadiazole ring introduces electron-donating characteristics through the methoxy group, which can influence both the electronic distribution and the molecular conformation.
Research has demonstrated that pyrazole-oxadiazole conjugates exhibit enhanced thermal and chemical resistance, providing improved metabolic stability compared to their individual heterocyclic components. The hydrophilic and electron donor properties of the oxadiazole ring, combined with the aromatic characteristics of the pyrazole system, contribute to the biological activity profile of these compounds. The structural features allow for multiple points of interaction with biological targets, including hydrogen bonding, π-π stacking interactions, and dipole-dipole interactions.
The molecular architecture of this compound can be analyzed through its key structural components presented in the following table:
| Structural Component | Position | Electronic Effect | Contribution to Biological Activity |
|---|---|---|---|
| 1,2,4-Oxadiazole ring | Core scaffold | Electron-withdrawing | Metabolic stability, hydrogen bonding |
| Pyrazole ring | 5-position of oxadiazole | Aromatic, nitrogen-containing | Hydrogen bonding, π-π interactions |
| 4-Methoxyphenyl group | 3-position of oxadiazole | Electron-donating | Lipophilicity, membrane permeability |
| Phenyl group | 3-position of pyrazole | Aromatic | π-π stacking, hydrophobic interactions |
| Methoxy substituent | Para-position of phenyl | Electron-donating | Solubility enhancement, receptor binding |
The conformational flexibility of the molecule is influenced by the rotation around the bonds connecting the heterocyclic rings to their respective phenyl substituents. The methoxy group introduces additional conformational considerations due to its ability to adopt different orientations relative to the aromatic ring plane, potentially affecting the overall molecular shape and binding characteristics.
Historical Context in Heterocyclic Chemistry Research
The development of this compound as a research compound emerges from a rich historical foundation in heterocyclic chemistry that spans over a century. The 1,2,4-oxadiazole heterocycle was first synthesized 125 years ago by Tiemann and Krüger in 1884, initially named furo[ab1]diazoles. This pioneering work established the fundamental synthetic methodology for oxadiazole formation, though the biological significance of these compounds would not be fully recognized until decades later.
Following the initial discovery, the scientific interest in 1,2,4-oxadiazoles remained relatively modest until the early 1960s, when researchers began to explore their potential applications more systematically. The period from the 1960s onwards witnessed a dramatic increase in research activity focused on oxadiazole derivatives, driven primarily by the recognition of their unique electronic properties and potential biological activities. This renewed interest coincided with advances in synthetic methodology and analytical techniques that facilitated more sophisticated structure-activity relationship studies.
The historical development of pyrazole chemistry provides another crucial foundation for understanding the significance of pyrazole-oxadiazole conjugates. Pyrazole derivatives have been extensively studied for their diverse biological activities, and their incorporation into drug discovery programs has yielded numerous therapeutic agents. The combination of pyrazole and oxadiazole scaffolds represents a more recent development in medicinal chemistry, reflecting the contemporary approach of hybrid molecule design.
Research conducted by Kamal and colleagues in 2014 marked a significant milestone in the development of pyrazole-oxadiazole conjugates, demonstrating their potential as antiproliferative agents with the ability to inhibit tubulin polymerization. This work established the foundation for understanding how these hybrid molecules could exhibit enhanced biological activity compared to their individual components. The study revealed that compounds containing both pyrazole and oxadiazole scaffolds could achieve potent cytotoxicity with half-maximal inhibitory concentration values ranging from 1.5 to 11.2 micromolar, while simultaneously demonstrating tubulin polymerization inhibition.
The evolution of synthetic methodologies for 1,2,4-oxadiazole construction has progressed significantly since the original Tiemann-Krüger synthesis. Modern approaches utilize amidoxime-acid derivative condensation reactions, nitrile oxide cycloadditions, and various cyclization strategies that allow for the efficient preparation of diversely substituted oxadiazole derivatives. These synthetic advances have enabled the systematic exploration of structure-activity relationships and the development of increasingly sophisticated molecular designs.
The recognition of 1,2,4-oxadiazoles as bioisosteric replacements for ester and amide functional groups has revolutionized their application in drug design. This concept, developed through extensive pharmacokinetic studies, demonstrated that oxadiazole rings could provide metabolic stability while maintaining or enhancing biological activity. The bioisosterism principle has become particularly important in addressing metabolism-related liabilities associated with traditional functional groups, leading to improved drug candidates with enhanced pharmaceutical properties.
The historical trajectory of research into heterocyclic compounds containing both pyrazole and oxadiazole functionalities reflects broader trends in medicinal chemistry toward hybrid molecule design and multitarget approaches. The development of this compound and related compounds represents the culmination of over a century of heterocyclic chemistry research, combining established synthetic methodologies with contemporary understanding of structure-activity relationships and molecular design principles.
Contemporary research efforts have focused on optimizing the synthetic routes for pyrazole-oxadiazole conjugates while exploring their potential applications across diverse therapeutic areas. The work by researchers utilizing 1,2,4-oxadiazole-bearing pyrazoles as metabolically stable compounds has demonstrated the practical application of historical knowledge in modern drug discovery efforts. These studies have shown that the bioisosteric replacement strategy can successfully address metabolic liabilities while maintaining desired biological activities, validating the historical development of oxadiazole chemistry as a foundation for contemporary pharmaceutical research.
The integration of advanced analytical techniques and computational modeling approaches with traditional synthetic chemistry has accelerated the development of sophisticated pyrazole-oxadiazole conjugates. Modern structure-activity relationship studies benefit from high-resolution spectroscopic methods, crystallographic analysis, and molecular modeling techniques that were not available to the early pioneers of heterocyclic chemistry. This technological advancement has enabled more precise understanding of the molecular interactions and conformational properties that govern the biological activity of compounds like this compound.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-23-14-9-7-13(8-10-14)17-19-18(24-22-17)16-11-15(20-21-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMDFGAVKRPNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.
Structure and Synthesis
The molecular structure of the compound is characterized by the presence of a 1,2,4-oxadiazole ring fused with a pyrazole moiety and substituted with methoxy and phenyl groups. The synthesis typically involves the reaction of suitable hydrazones with carboxylic acid derivatives under acidic conditions. The detailed synthetic pathway involves refluxing specific precursors in organic solvents, leading to moderate yields of the desired product .
Anticancer Properties
-
Mechanism of Action :
- The 1,2,4-oxadiazole scaffold exhibits significant anticancer properties by interacting with various biological targets. These include:
- Inhibition of Enzymes : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- Induction of Apoptosis : Studies indicate that compounds within this class can increase p53 expression and activate caspase pathways, leading to apoptosis in cancer cells .
- The 1,2,4-oxadiazole scaffold exhibits significant anticancer properties by interacting with various biological targets. These include:
-
Cytotoxicity Studies :
- In vitro studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance:
Other Biological Activities
Beyond anticancer effects, oxadiazole derivatives have been investigated for additional biological activities:
- Antimicrobial Activity : Some studies suggest that these compounds possess antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : The oxadiazole scaffold has also been linked to anti-inflammatory activities through modulation of inflammatory pathways .
Case Studies
Several studies highlight the biological efficacy of oxadiazole derivatives:
- Case Study 1 :
- Case Study 2 :
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For example, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects. In vitro studies have shown that 3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation .
Antimicrobial Activity
Oxadiazoles have also been recognized for their antimicrobial properties. Studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of oxadiazoles has been documented in several studies. Compounds similar to this compound have shown efficacy in reducing inflammation and pain in animal models. These effects are believed to be mediated through inhibition of pro-inflammatory cytokines and enzymes .
Case Study 1: Anticancer Activity
In a study published in 2022, a series of oxadiazole derivatives were synthesized and screened for anticancer activity against glioblastoma cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through DNA damage mechanisms .
Case Study 2: Antimicrobial Efficacy
A comparative study highlighted the antimicrobial effects of various oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that compounds with structural similarities to this compound demonstrated potent antibacterial activity, making them candidates for further development as antimicrobial agents .
Chemical Reactions Analysis
General Information on Similar Compounds
-
Classification : The compounds mentioned in the search results, including 5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, belong to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms.
-
Molecular Structure: These compounds typically feature a central oxadiazole ring connected to a pyrazole unit and substituted phenyl groups. The presence of different substituents influences their electronic properties and biological activity.
Potential Chemical Reactions
3-(4-bromophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions:
-
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
-
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation, while reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
-
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Predicted Chemical Reactions for 3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Based on the information available for similar compounds, the following chemical reactions can be predicted for this compound:
| Reaction Type | Reagents and Conditions | Potential Products |
|---|---|---|
| Substitution | Nucleophiles (amines, thiols, alkoxides), NaH, K2CO3 | Substituted derivatives at the phenyl group |
| Oxidation | KMnO4, CrO3 | Oxidized forms of the compound |
| Reduction | NaBH4, LiAlH4 | Reduced forms of the compound |
| Cyclization | Specific catalysts and conditions required for cyclization | More complex heterocyclic structures |
| Hydrolysis | Acidic or basic conditions | Cleavage of the oxadiazole ring |
| Electrophilic Aromatic Substitution | Electrophiles, Lewis acids | Substituted products on the phenyl and methoxyphenyl groups |
Implications for Biological Activity
-
Mechanism of Action: The mechanism of action for compounds like 5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves interaction with biological targets such as enzymes or receptors. The pyrazole moiety may enhance binding affinity due to hydrogen bonding or π-stacking interactions with target proteins.
-
Pharmacological Studies: Oxadiazoles can modulate signaling pathways associated with inflammation or cell proliferation, making them candidates for further investigation in therapeutic applications.
Spectral Data of Related Compounds
The following spectral data is available for related compounds :
-
2-(3(3, 5 bis trifluoromethyl) phenyl) -1-(4-fluorophenyl)-1H- pyrazol-5-yl)-5-phenyl-1, 3, 4-oxadiazole (5a): 1H NMR, 7.38-7.42(2H, t, Ar-H), 7.56-7.58(2H, m, Ar-H), 7.63-7.69(3H, m, Ar-H), 7.84(1H, s, -CH-pyrazole), 8.00(2H, s, Ar-H), 8.11-8.14(2H, m, Ar-H), 8.18(1H, s, Ar-H) .
-
2-(3(3, 5 bis trifluoromethyl) phenyl) -1-(4-fluorophenyl)-1H- pyrazol-5-yl)-5-(4-fluorophenyl)-1, 3, 4-oxadiazole (5b): 1H NMR, δ (CDCl3): 7.15-7.20 (2H, t, Ar-H), 7.35-7.39 (2H, m, Ar-H), 7.40(1H, s, -CH-pyrazole), 7.50-7.53(2H, t, Ar-H), 7.70 (2H, s, Ar-H), 7.89(1H, s, Ar-H), 8.12-8.15(2H, m, Ar-H) .
-
2-(3(3, 5 bis trifluoromethyl) phenyl) -1-(4-fluorophenyl)-1H- pyrazol-5-yl)-5-(4-Chlorophenyl)-1, 3, 4-oxadiazole (5c): 1H NMR, δ (CDCl3): 1H NMR, δ (CDCl3): 7.15-7.18(2H, t, Ar-H), 7.35-7.38(2H, m .
Note: The search results indicate that oxadiazole and pyrazole derivatives have a wide range of applications in medicinal chemistry and materials science. Further research into the specific compound of interest would be necessary to fully elucidate its chemical properties and potential applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural and physicochemical properties of the target compound with analogous 1,2,4-oxadiazoles and related heterocycles:
Key Observations:
- Substituent Effects: The target compound’s 4-methoxyphenyl group enhances solubility compared to halogenated (e.g., bromine in ) or trifluoromethyl (in ) analogs.
- In contrast, the methoxy group in the target compound donates electrons, possibly increasing susceptibility to oxidative metabolism.
- Molecular Weight and Lipophilicity : The brominated compound has higher lipophilicity (LogP ~3.2 estimated) compared to the target compound (LogP ~2.8), which may affect membrane permeability.
Preparation Methods
Reaction Mechanism and Conditions
This method involves two stages: (1) synthesis of the amidoxime intermediate and (2) cyclocondensation with an acyl chloride to form the 1,2,4-oxadiazole ring.
Step 1: Amidoxime Formation
4-Methoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux (80°C, 6–8 hours) to yield 4-methoxybenzamidoxime. The reaction is driven by nucleophilic attack of hydroxylamine on the nitrile group.
Step 2: Cyclocondensation
The amidoxime is treated with 3-phenyl-1H-pyrazole-5-carbonyl chloride in dry tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (3 eq.) is added to scavenge HCl, and the mixture is stirred at 60°C for 12 hours. The oxadiazole ring forms via intramolecular dehydration.
Key Data
| Parameter | Value |
|---|---|
| Yield (Step 1) | 85–90% |
| Yield (Step 2) | 70–75% |
| Purification | Column chromatography (SiO₂, ethyl acetate/hexane 1:3) |
Oxidative Cyclization of Hydrazones
Hydrazone Synthesis
A hydrazone intermediate is prepared by condensing 4-methoxybenzohydrazide with 3-phenyl-1H-pyrazole-5-carbaldehyde in methanol under acidic conditions (HCl, 0.1 eq.) at room temperature for 4 hours.
Cyclization with Iodine
The hydrazone undergoes oxidative cyclization using iodine (2 eq.) in dimethyl sulfoxide (DMSO) at 100°C for 6 hours. Iodine acts as both an oxidant and a Lewis acid, facilitating ring closure via dehydrogenation.
Key Data
| Parameter | Value |
|---|---|
| Hydrazone Yield | 88% |
| Oxadiazole Yield | 82% |
| Reaction Time | 6 hours |
Multi-Component One-Pot Synthesis
Reaction Design
A one-pot approach combines 4-methoxybenzonitrile, hydroxylamine, and 3-phenyl-1H-pyrazole-5-carboxylic acid in the presence of phosphorus oxychloride (POCl₃). POCl₃ activates the carboxylic acid to form a reactive acyl chloride intermediate, which directly couples with the amidoxime.
Conditions
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Time: 24 hours
Key Data
| Parameter | Value |
|---|---|
| Overall Yield | 65% |
| Purity (HPLC) | >95% |
Synthesis of Key Intermediates
3-Phenyl-1H-Pyrazole-5-Carboxylic Acid
This intermediate is synthesized via cyclocondensation of 1,3-diphenylpropane-1,3-dione with hydrazine hydrate in ethanol under reflux (12 hours). The reaction proceeds via enol-keto tautomerization and cyclization.
Key Data
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 162–164°C |
4-Methoxybenzamidoxime
Prepared from 4-methoxybenzonitrile and hydroxylamine hydrochloride, this intermediate is critical for cyclocondensation routes.
Optimization and Challenges
Regioselectivity in Pyrazole Synthesis
The use of unsymmetrical diketones or acetylenic ketones may lead to regioisomeric pyrazoles. Employing montmorillonite K-10 as a catalyst under sonication improves regioselectivity (>90% for 3-phenyl isomer).
Purification Challenges
The final compound’s polarity necessitates gradient elution in column chromatography (hexane → ethyl acetate). Recrystallization from ethanol/water (1:1) enhances purity to >98%.
Industrial-Scale Considerations
Batch Reactor Parameters
Environmental Impact
Waste streams containing DMSO and POCl₃ are neutralized with aqueous sodium bicarbonate before disposal.
Spectroscopic Characterization
NMR Data (CDCl₃)
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
- Methodology : This compound is typically synthesized via cyclization reactions. A two-step approach is often employed:
Precursor preparation : React amidoximes with carboxylic acid derivatives (e.g., ethyl chlorooxalate) to form intermediates.
Cyclization : Use dehydrating agents like POCl₃ or PCl₃ under reflux (80–100°C) to form the oxadiazole core.
- Optimization : Key parameters include temperature control (to avoid side reactions), solvent selection (e.g., THF or DMF for solubility), and stoichiometric ratios of reagents. Yields can exceed 70% with careful purification via column chromatography (SiO₂, hexane/ethyl acetate gradients) .
Q. How is the molecular structure of this compound characterized, and what techniques are critical for validation?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the methoxyphenyl group shows a singlet at ~3.8 ppm (¹H NMR) and a carbonyl signal at ~165 ppm (¹³C NMR).
- Mass spectrometry : HRMS (ESI) to verify molecular weight (expected [M+H]⁺ ~362.14 g/mol).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H⋯N bonds in analogous structures) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology :
- In vitro screens :
- Enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) or phosphodiesterases using fluorogenic substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations.
- Solubility assessment : Measure logP values (e.g., shake-flask method) to guide formulation. Early analogs show logP ~4.7, indicating moderate lipophilicity .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. halogen groups) influence bioactivity and selectivity?
- Methodology :
- SAR studies : Synthesize derivatives with substituents at the 4-methoxyphenyl or pyrazole positions. Compare activities:
- Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance enzyme inhibition but reduce solubility.
- Methoxy groups improve bioavailability due to increased hydrophilicity.
- Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to targets like FLAP (5-lipoxygenase-activating protein). Meta-substitutions on phenyl rings often improve steric complementarity .
Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?
- Methodology :
- Assay standardization : Re-evaluate activities under controlled conditions (e.g., pH 7.4 buffer, 37°C). Discrepancies may arise from variations in cell lines or assay protocols.
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of methoxy groups), which may explain inconsistent in vivo results .
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
- Methodology :
- Catalytic asymmetric synthesis : Employ iridium catalysts (e.g., [Ir(cod)Cl]₂) with chiral ligands (e.g., phosphoramidites) to induce >95% enantiomeric excess (ee).
- Purification : Chiral SFC (supercritical fluid chromatography) with columns like Chiralpak IG-3 to isolate enantiomers. Recent work achieved 97% ee for a related oxadiazole-piperidine derivative .
Q. What computational tools are effective for analyzing electron density and reactivity of the oxadiazole core?
- Methodology :
- Multiwfn software : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. The oxadiazole ring’s N–O groups show high electron density, making them reactive toward electrophiles.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., ring-opening under acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
